molecular formula C9H18BrNO B2685229 N-(3-bromopropyl)-3,3-dimethylbutanamide CAS No. 1094301-76-4

N-(3-bromopropyl)-3,3-dimethylbutanamide

Cat. No.: B2685229
CAS No.: 1094301-76-4
M. Wt: 236.153
InChI Key: CXZJRAGEAOJPGL-UHFFFAOYSA-N
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Description

N-(3-bromopropyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the amide, and a dimethylbutanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanamide with 3-bromopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopropyl)-3,3-dimethylbutanamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the N-oxide.

Scientific Research Applications

N-(3-bromopropyl)-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)-3,3-dimethylbutanamide involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromopropyl)phthalimide: Similar in structure but contains a phthalimide group instead of a dimethylbutanamide backbone.

    N-(3-bromopropyl)acetamide: Contains an acetamide backbone instead of a dimethylbutanamide backbone.

    N-(3-bromopropyl)benzamide: Contains a benzamide backbone instead of a dimethylbutanamide backbone.

Uniqueness

N-(3-bromopropyl)-3,3-dimethylbutanamide is unique due to its specific combination of a bromopropyl group and a dimethylbutanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-(3-bromopropyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-9(2,3)7-8(12)11-6-4-5-10/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZJRAGEAOJPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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